2-Ethylhexyl octadec-9-enoate
Description
Significance and Research Context of Fatty Acid Esters
Fatty acid esters (FAEs) represent a broad class of chemical compounds formed from the reaction of a fatty acid with an alcohol. labinsights.nl Their significance in research and industry is vast, owing to their diverse functional properties which are dictated by the nature of their constituent fatty acid and alcohol chains. mdpi.com FAEs are integral components in the manufacturing of a wide array of products, including cosmetics, soaps, detergents, lubricants, plastics, and food products. labinsights.nl
In the field of material science, particularly in the development of biolubricants, fatty acid esters are prized for their biodegradability and performance characteristics. ias.ac.in Research has focused on synthesizing FAEs from various vegetable oils and alcohols to create environmentally friendly alternatives to mineral oil-based lubricants. mdpi.comias.ac.in These bio-based lubricants often exhibit excellent lubricity and viscosity, and their properties can be tailored by altering the fatty acid and alcohol components. mdpi.com
Furthermore, certain fatty acid esters have been identified for their potential biological activities. For instance, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with observed anti-inflammatory and anti-diabetic effects, highlighting the potential for FAEs in the biomedical field. nih.gov The amphiphilic nature of some FAEs, such as sugar fatty acid esters, makes them effective surfactants and emulsifiers in the food, pharmaceutical, and cosmetic industries. frontiersin.org The continuous exploration of FAEs is driven by the demand for sustainable, high-performance, and functional chemicals for a multitude of applications. labinsights.nlfrontiersin.org
Historical Overview of 2-Ethylhexyl Octadec-9-enoate (B1201768) Studies
Early research and industrial interest likely stemmed from the broader investigation into fatty acid esters for industrial applications. The synthesis of 2-Ethylhexyl octadec-9-enoate can be achieved through several methods, including chemical catalysis using acids, bases, or metals, and enzymatic catalysis. researchgate.net
More recent research has focused on optimizing the synthesis process to be more environmentally friendly and efficient. Studies have explored the use of various catalysts, such as solid Fe-Zn double-metal cyanide complexes and immobilized lipases, to improve reaction yields and facilitate catalyst reuse. ias.ac.inresearchgate.net For example, research has demonstrated the successful synthesis of 2-ethylhexyl oleate (B1233923) by transesterification of methyl oleate with 2-ethyl-1-hexanol, yielding a product with suitable properties for a lubricant base oil. ias.ac.in
Continuous flow synthesis methods using packed-bed bioreactors with immobilized enzymes like Candida antarctica lipase (B570770) have also been investigated to enhance productivity and operational stability. researchgate.netacs.org These studies highlight the ongoing efforts to refine the production of 2-Ethylhexyl octadec-9-enoate for large-scale industrial use, focusing on green chemistry principles and process optimization. researchgate.net
Structural Characteristics and Isomerism of 2-Ethylhexyl Octadec-9-enoate
2-Ethylhexyl octadec-9-enoate is a long-chain fatty acid ester with the chemical formula C₂₆H₅₀O₂. atamanchemicals.comnih.gov Its structure consists of a C18 fatty acid chain (octadecenoate) esterified with a branched C8 alcohol (2-ethylhexanol). atamanchemicals.com The "octadec-9-enoate" portion indicates an 18-carbon chain with a double bond located at the ninth carbon atom. The "2-ethylhexyl" group is an eight-carbon branched alkyl chain derived from 2-ethylhexanol. atamanchemicals.com This combination results in a molecule with a molecular weight of approximately 394.7 g/mol . nih.gov
The presence of both a long, flexible hydrocarbon tail and a polar ester group imparts specific physicochemical properties to the molecule, such as its liquid state at room temperature, low water solubility, and good solubility in organic solvents. chemicalbook.comuzh.chcymitquimica.com
Physicochemical Properties of 2-Ethylhexyl Octadec-9-enoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₅₀O₂ | nih.gov |
| Molecular Weight | 394.7 g/mol | nih.gov |
| Appearance | Clear, colorless to pale yellow liquid | atamanchemicals.comcymitquimica.com |
| Melting Point | Approx. -20 °C | atamanchemicals.comchemicalbook.com |
| Boiling Point | 465.8 °C at 760 mmHg | chemicalbook.com |
| Density | 0.87 g/cm³ at 20 °C | uzh.ch |
| Water Solubility | < 1 mg/L | uzh.ch |
| log Kow | > 10 | uzh.ch |
Isomerism is a key structural feature of 2-Ethylhexyl octadec-9-enoate, arising from two main sources within its molecular structure:
Geometric Isomerism: The double bond at the C9 position of the octadecenoate chain can exist in two different geometric configurations: the cis or (Z) isomer, and the trans or (E) isomer. nih.govnih.gov In the (Z) isomer, the carbon chains on either side of the double bond are on the same side, leading to a bend in the molecule. This is the more common isomer as it is derived from oleic acid. atamanchemicals.com The (E) isomer has the carbon chains on opposite sides, resulting in a more linear shape. nih.gov
Stereoisomerism: The 2-ethylhexyl alcohol portion of the ester contains a chiral center at the carbon atom where the ethyl group is attached. This means that 2-Ethylhexyl octadec-9-enoate can exist as two different stereoisomers (enantiomers), designated as (R) and (S) isomers. Commercial 2-ethylhexyl oleate is typically a racemic mixture of these stereoisomers. atamanchemicals.com
The combination of geometric and stereoisomerism means that 2-Ethylhexyl octadec-9-enoate can exist as a mixture of four possible isomers. The specific isomeric composition can influence the physical properties of the final product.
Isomers of 2-Ethylhexyl Octadec-9-enoate
| Isomer Type | Specific Isomers | IUPAC Name |
|---|---|---|
| Geometric | cis | 2-ethylhexyl (Z)-octadec-9-enoate |
| trans | 2-ethylhexyl (E)-octadec-9-enoate | |
| Stereoisomers | (R) | (R)-2-ethylhexyl octadec-9-enoate |
Properties
CAS No. |
85049-37-2 |
|---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
2-ethylhexyl octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3 |
InChI Key |
FOKDITTZHHDEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Reaction Engineering
Conventional Esterification Routes for 2-Ethylhexyl Octadec-9-enoate (B1201768)
Conventional synthesis relies on direct esterification, a reversible reaction where water is produced as a byproduct. The efficiency of this process is heavily dependent on the effective removal of water and the choice of catalyst.
Homogeneous acid catalysts are commonly employed to accelerate the esterification of oleic acid with 2-ethylhexanol. researchgate.net Para-toluene sulfonic acid (p-TSA) is a notable example of an effective catalyst for this reaction. researchgate.net In a concentrated alcoholic medium containing 1% p-TSA, a mass concentration of 93% ester can be achieved in just 10 minutes. researchgate.net When using xylene as a solvent with 1% solid p-TSA monohydrate, the reaction reaches completion in 50 minutes at a temperature of 140°C. researchgate.net Other acid catalysts, such as sulfuric acid, are also used, though research continues into solid acid catalysts to mitigate issues like corrosion and catalyst separation. researchgate.netresearchgate.net
Interestingly, the esterification of oleic acid and 2-ethylhexanol can proceed efficiently without any added catalyst at elevated temperatures. researchgate.net In a concentrated alcoholic medium at 170°C, the reaction can reach completion in 280 minutes. researchgate.net The mechanism behind this high reactivity is attributed to the organization of the reactive molecules and products into hydrophilic aggregates within the oleophobic (concentrated) medium. This aggregation activates the carboxylic group of the oleic acid, imparting a high catalytic activity to the fatty acid itself. researchgate.net
The optimization of reaction parameters is crucial for maximizing yield and minimizing reaction time in conventional synthesis. Key variables include temperature and the molar ratio of alcohol to fatty acid.
For the esterification of oleic acid with 2-ethylhexanol, higher temperatures generally lead to faster reaction rates. researchgate.net Stoichiometry also plays a critical role; using an excess of the alcohol (2-ethylhexanol) can shift the reaction equilibrium towards the formation of the ester product. researchgate.net The following table summarizes findings from studies on both catalyzed and uncatalyzed reactions.
Table 1: Effect of Reaction Parameters on Conventional Synthesis
| Catalyst | Alcohol to Acid Stoichiometry | Temperature | Reaction Time to Completion |
|---|---|---|---|
| 1% p-TSA (in xylene) | Stoichiometric or 2x Stoichiometric | 140°C | 50 minutes |
| 1% p-TSA (concentrated medium) | Not Specified | Not Specified | 10 minutes (to 93% concentration) |
Biocatalytic Synthesis of 2-Ethylhexyl Octadec-9-enoate
Biocatalytic synthesis, utilizing enzymes as catalysts, represents a greener and more specific alternative to conventional chemical routes. This approach typically operates under milder conditions and can lead to higher purity products.
The most widely used and effective biocatalyst for the synthesis of 2-ethylhexyl oleate (B1233923) is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435. bohrium.com This enzyme demonstrates high activity and stability in solvent-free systems, which are preferred for green chemistry applications. bohrium.comresearchgate.net Studies have achieved conversion rates of 91% using Novozym 435 with optimized parameters. bohrium.com A significant advantage of this immobilized enzyme is its reusability; research has shown it can be used for 30 successive cycles without a significant loss of activity. bohrium.com
Advanced immobilization strategies are being developed to further enhance enzyme performance and simplify recovery. One such strategy involves immobilizing Candida antarctica lipase on magnetic hybrid supports. bohrium.com This allows for easy separation of the biocatalyst from the reaction mixture using an external magnetic field, streamlining the downstream processing.
For continuous production of 2-ethylhexyl oleate, specialized reactor designs are employed to maximize efficiency and productivity. Fluidized Bed Reactors (FBRs) are a key technology in this area. bohrium.com In an FBR, the liquid reaction mixture flows upward through a bed of the immobilized enzyme particles (like Novozym 435) at a velocity sufficient to suspend the particles, creating a fluid-like behavior. This ensures excellent mixing and mass transfer between the reactants and the catalyst. bohrium.com
Table 2: Optimized Conditions for Biocatalytic Synthesis with Novozym 435
| Parameter | Optimized Value |
|---|---|
| Enzyme Amount | 4% (w/w) |
| Molar Ratio (2-EHA:OA) | 4:1 |
| Temperature | 60°C |
| Stirring Speed | 150 rpm |
| Reaction Time | 2 hours |
| Resulting Conversion | 91% |
Source: bohrium.com
Solvent-Free Biocatalytic Systems
The enzymatic synthesis of 2-Ethylhexyl octadec-9-enoate, often referred to as 2-ethylhexyl oleate, is increasingly performed in solvent-free systems to align with the principles of green chemistry. This approach eliminates the need for organic solvents, which reduces environmental impact, minimizes waste generation, and simplifies downstream purification processes. The direct esterification of oleic acid and 2-ethylhexanol is effectively catalyzed by immobilized lipases, with Candida antarctica lipase B (CALB), commercially known as Novozym® 435, being a prominently used biocatalyst. nih.govnih.gov
These solvent-free reactions are typically conducted by mixing the two liquid substrates (oleic acid and 2-ethylhexanol) with the immobilized enzyme. The absence of a solvent means the substrates themselves form the reaction medium, leading to high volumetric productivity. nih.gov This methodology has been successfully applied to produce various branched-chain esters, demonstrating its viability for industrial-scale manufacturing. nih.gov The development of these biocatalytic procedures offers a sustainable alternative to conventional chemical methods, which often require high temperatures and harsh catalysts, leading to the formation of unwanted by-products.
Process Optimization for Yield and Productivity (e.g., space time, bed porosity)
Optimizing process parameters is critical for maximizing the yield and productivity of 2-Ethylhexyl octadec-9-enoate synthesis in biocatalytic systems. Research has focused on continuous production models, such as using fluidized bed reactors, to enhance efficiency. nih.govresearchgate.net
In a continuous magnetically stabilized fluidized bed reactor (MSFBR) for the synthesis of 2-ethylhexyl oleate, key parameters have been identified and optimized. nih.gov For instance, syntheses performed at 50 °C with a space time of 12 hours and a bed porosity of 0.892 have shown significant productivity. nih.gov The application of a magnetic field was also investigated, with the highest productivity of 0.850 ± 0.023 mmol g⁻¹ h⁻¹ achieved at a magnetic field intensity of 15 mT. nih.gov Such findings demonstrate that manipulating hydrodynamic and operational variables can substantially improve reactor performance.
The table below summarizes optimized parameters from a study on continuous enzymatic synthesis of 2-ethylhexyl oleate. nih.gov
| Parameter | Optimized Value | Unit |
| Temperature | 50 | °C |
| Space Time | 12 | h |
| Bed Porosity | 0.892 | - |
| Magnetic Field Intensity | 15 | mT |
| Resulting Productivity | 0.850 ± 0.023 | mmol g⁻¹ h⁻¹ |
Further optimization strategies involve adjusting the substrate molar ratio. In some solvent-free systems for similar esters, using a molar excess of the alcohol (e.g., 10-20% excess of 2-ethylhexanol) can compensate for evaporation losses at higher temperatures (70-80 °C) and drive the reaction equilibrium towards higher conversion rates, achieving yields of up to 99%. nih.gov
Operational Stability and Reusability of Biocatalysts
In the continuous synthesis of 2-ethylhexyl oleate within a magnetically stabilized fluidized bed reactor, the immobilized Candida antarctica lipase B demonstrated exceptional stability. nih.gov Under optimized conditions, the biocatalyst exhibited a half-life of 2148 hours, which corresponds to approximately 179 operation cycles. nih.gov The thermal deactivation constant was calculated to be a very low 3.23 × 10⁻⁴ h⁻¹. nih.gov
Studies on similar ester syntheses also highlight excellent reusability. For example, in the production of another branched ester, the biocatalyst retained 96.03% of its initial activity after five consecutive reuses. This high level of stability and reusability significantly increases the productivity of the lipase and strengthens the case for its industrial application.
The following table presents key metrics related to the operational stability of the biocatalyst in 2-ethylhexyl oleate synthesis. nih.gov
| Stability Metric | Value | Unit |
| Biocatalyst Half-Life | 2148 | hours |
| Equivalent Operation Cycles | 179 | cycles |
| Thermal Deactivation Constant | 3.23 × 10⁻⁴ | h⁻¹ |
Novel Synthetic Pathways and Derivatization
Novel synthetic pathways for 2-Ethylhexyl octadec-9-enoate are primarily centered on advanced bioreactor engineering rather than fundamentally new chemical reactions. The use of a magnetically stabilized fluidized bed reactor (MSFBR) operated in continuous mode represents a significant innovation in the enzymatic synthesis of this ester. nih.gov This technique improves process control and efficiency compared to traditional batch reactors. nih.gov The integration of magnetic particles into the enzyme support allows for stabilization of the fluidized bed, leading to better hydrodynamics and enhanced productivity. nih.govresearchgate.net Computational simulations and mathematical modeling, often based on Ping-Pong Bi-Bi kinetics, are employed to predict reactor performance and optimize design, further advancing the synthetic process. nih.gov
The scientific literature extensively covers the biocatalytic synthesis of 2-Ethylhexyl octadec-9-enoate from its constituent acid and alcohol. However, information regarding the subsequent derivatization of the 2-Ethylhexyl octadec-9-enoate molecule itself is not widely reported in the reviewed sources. The focus remains on optimizing its production as a final product for applications in cosmetics and lubricants.
Chemical Reactivity and Transformation Pathways
Fundamental Organic Reactions of 2-Ethylhexyl Octadec-9-enoate (B1201768)
The reactivity of 2-Ethylhexyl octadec-9-enoate is characteristic of unsaturated fatty acid esters. It can undergo reactions at both the ester linkage and the double bond, leading to a range of modified products.
Oxidation Reactions
The carbon-carbon double bond in the oleate (B1233923) portion of 2-Ethylhexyl octadec-9-enoate is a primary site for oxidation. This unsaturation makes the molecule susceptible to oxidative cleavage and other oxidative additions. The presence of double bonds can accelerate oxidative degradation through free radical attack on the allylic hydrogen adjacent to the double bond. Eliminating the double bond, for instance through epoxidation, can enhance the oxidative stability of the resulting product. ukm.my
One common oxidative transformation of unsaturated fatty acids and their esters is the conversion to keto fatty acids/esters. This can be achieved through methods like a modified Wacker-type oxidation. Additionally, oxidative cleavage of the double bond, for example using ozone (ozonolysis) or other strong oxidizing agents, can break the carbon chain, yielding shorter-chain aldehydes and carboxylic acids. For oleic acid, this cleavage results in the formation of nonanoic acid and azelaic acid. eurochemengineering.com
| Oxidation Reaction Type | Reactive Site | Potential Products | Reagents/Conditions |
| Epoxidation | C=C double bond | 2-Ethylhexyl 9,10-epoxyoctadecanoate | Peroxy acids (e.g., m-CPBA) |
| Ozonolysis | C=C double bond | Nonanal, 2-Ethylhexyl 9-oxononanoate | Ozone, followed by a reducing or oxidizing workup |
| Wacker-type Oxidation | C=C double bond | Keto-octadecanoates | Pd(II)/Lewis acid catalyst, Oxygen |
Reduction Reactions
The ester moiety of 2-Ethylhexyl octadec-9-enoate can be reduced to yield primary alcohols. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation, as esters are less reactive than aldehydes or ketones. youtube.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon, ultimately leading to the cleavage of the ester bond. The products of this reduction would be 2-ethylhexanol and olean-1-ol. It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. youtube.comyoutube.com
The double bond can also be reduced through catalytic hydrogenation, converting the unsaturated oleate chain into a saturated stearate chain.
| Reduction Reaction Type | Reactive Site | Primary Products | Typical Reagents |
| Ester Reduction | Ester carbonyl group | 2-Ethylhexanol and Oleyl alcohol | Lithium aluminum hydride (LiAlH₄) |
| Hydrogenation | C=C double bond | 2-Ethylhexyl stearate | H₂, Metal catalyst (e.g., Pd, Pt, Ni) |
Nucleophilic Substitution Reactions
The ester group of 2-Ethylhexyl octadec-9-enoate is susceptible to nucleophilic acyl substitution. In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the 2-ethylhexyloxy group as a leaving group. masterorganicchemistry.comlibretexts.orgkhanacademy.orgyoutube.com
The favorability of a nucleophilic acyl substitution reaction depends on the relative basicity of the incoming nucleophile and the leaving group. A successful substitution generally occurs when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com For instance, hydrolysis of the ester with hydroxide is a common example of this type of reaction.
Hydrolysis and Enzymatic Degradation Mechanisms
In biological systems and certain environmental conditions, 2-Ethylhexyl octadec-9-enoate can be broken down through hydrolysis, often facilitated by enzymes.
Hydrolytic Cleavage by Esterases
Esters such as 2-Ethylhexyl octadec-9-enoate are expected to be hydrolyzed by esterases (a class of hydrolase enzymes). industrialchemicals.gov.auindustrialchemicals.gov.au These enzymes catalyze the cleavage of the ester bond by the addition of a water molecule. Lipases, which are a subclass of esterases, are known to catalyze both the synthesis (esterification) and hydrolysis of esters. researchgate.net The enzymatic hydrolysis of esters of 2-ethylhexanol has been studied in vitro using human liver and skin preparations. nih.gov For instance, a novel esterase has been identified that shows broad substrate specificity, including the ability to hydrolyze bulky phthalate esters like di(2-ethylhexyl) phthalate. nih.gov This suggests that similar enzymes are capable of cleaving the ester bond in 2-Ethylhexyl octadec-9-enoate.
Polymerization and Co-polymerization Behavior
No specific studies on the homopolymerization or co-polymerization of 2-Ethylhexyl octadec-9-enoate were identified in the available literature. While research exists on the polymerization of other esters, such as 2-Ethylhexyl acrylate (B77674), the distinct structural features of 2-Ethylhexyl octadec-9-enoate mean that its behavior in polymerization reactions cannot be inferred from these other compounds.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating 2-Ethylhexyl octadec-9-enoate (B1201768) from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for these purposes.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for the analysis of volatile and semi-volatile compounds like 2-Ethylhexyl octadec-9-enoate. In the synthesis of 2-ethylhexyl oleate (B1233923), GC-MS is utilized to monitor the reaction mixture, often after dilution with a solvent like heptane (B126788) and the use of an internal standard such as methyl heptadecanoate for accurate quantification. chemicalbook.com
Typical GC-MS Parameters for Fatty Acid Ester Analysis:
| Parameter | Value/Description |
|---|---|
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Ionization | Electron Ionization (EI) |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For fatty acid esters like 2-Ethylhexyl octadec-9-enoate, reversed-phase HPLC is a common approach.
Several HPLC methods have been developed for the analysis of fatty acid methyl esters (FAMEs), which can be adapted for 2-ethylhexyl esters. researchgate.netacs.orgcerealsgrains.orgscielo.br These methods often utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and a propanol-hexane mixture. researchgate.netscielo.br Detection is typically achieved using an ultraviolet (UV) detector, often at a low wavelength such as 205 nm, or an evaporative light-scattering detector (ELSD). scielo.brgerli.com
Example HPLC Conditions for Fatty Acid Ester Analysis:
| Parameter | Value/Description |
|---|---|
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile and water/methanol |
| Detector | UV at 205 nm or ELSD |
| Flow Rate | Typically 1 mL/min |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Ethylhexyl octadec-9-enoate. These methods provide detailed information about the functional groups and the connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a detailed ¹³C NMR spectrum for 2-Ethylhexyl octadec-9-enoate is not widely published, the analysis of related compounds such as 2-ethylhexyl acrylate (B77674) provides insight into the expected chemical shifts. chemicalbook.com The proton NMR (¹H NMR) spectrum, however, would show characteristic signals for the different protons in the molecule. The olefinic protons of the octadec-9-enoate chain would appear in the region of 5.3 ppm. The protons of the methylene (B1212753) group adjacent to the ester oxygen would be observed around 4.0 ppm, while the various other aliphatic protons would resonate at higher field strengths (0.8-2.3 ppm).
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 2-ethylhexyl oleate shows characteristic absorption bands that confirm its structure. researchgate.net A strong absorption peak is observed around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester are also present. The presence of the C=C double bond in the oleate chain is confirmed by a peak around 1650 cm⁻¹. The C-H stretching vibrations of the aliphatic chains are observed in the region of 2850-3000 cm⁻¹.
Key IR Absorption Bands for 2-Ethylhexyl octadec-9-enoate:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1650 | C=C stretch (alkene) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Ethylhexyl octadec-9-enoate (molecular weight: 394.68 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 394. nih.govguidechem.comchemspider.comatamanchemicals.comchemicalbull.cominterfat.com The fragmentation pattern of long-chain esters is characterized by cleavages at the ester group and along the alkyl chains. Common fragments would include the loss of the 2-ethylhexyl group and various fragments from the oleate chain. The analysis of related compounds like di(2-ethylhexyl)phthalate by GC-MS demonstrates the stability of the 2-ethylhexyl fragment. shimadzu.com
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the thermal properties of "2-Ethylhexyl octadec-9-enoate," providing critical data on its stability and phase behavior under controlled temperature programs.
Thermogravimetric Analysis (TGA) for Thermal Stability
A typical TGA experiment would involve heating a small sample of "2-Ethylhexyl octadec-9-enoate" in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass would be key parameters obtained from this analysis.
Table 1: Expected TGA Parameters for 2-Ethylhexyl octadec-9-enoate Based on Similar Oleate Esters
| Parameter | Expected Value Range | Significance |
| Onset Decomposition Temperature (Tonset) | 350 - 400 °C | Indicates the initiation of thermal degradation. |
| Peak Decomposition Temperature (Tpeak) | 400 - 450 °C | Temperature of the maximum rate of weight loss. |
| Residual Mass at 600 °C | < 1% | Indicates complete volatilization of the compound. |
Note: The data in this table is hypothetical and based on the thermal behavior of structurally similar oleate esters. Actual experimental values may vary.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is an essential technique for investigating the phase transitions of materials, such as melting and crystallization, by measuring the heat flow into or out of a sample as a function of temperature. technologynetworks.comnih.gov For "2-Ethylhexyl octadec-9-enoate," a long-chain unsaturated ester, DSC analysis would reveal its melting point and crystallization behavior.
Based on data for other unsaturated fatty acid esters, the melting point of "2-Ethylhexyl octadec-9-enoate" is expected to be low, likely below 0 °C. researchgate.netinterfat.com The presence of the cis-double bond in the oleate chain introduces a kink, which disrupts efficient packing of the molecules, thereby lowering the melting point compared to its saturated counterparts. A DSC thermogram would show an endothermic peak upon heating, corresponding to the melting of the compound. The peak temperature of this endotherm is taken as the melting point. Upon cooling, an exothermic peak would be observed, representing the crystallization of the ester.
The structural characteristics of the ester, such as the length of the fatty acid and alcohol chains, significantly influence the phase transition temperatures. nih.gov The branched nature of the 2-ethylhexyl group further contributes to a lower melting point due to steric hindrance that impedes ordered crystalline packing.
Table 2: Expected DSC Data for 2-Ethylhexyl octadec-9-enoate
| Phase Transition | Expected Temperature Range (°C) | Enthalpy of Transition (J/g) | Description |
| Melting | -20 to -10 | 100 - 150 | Endothermic transition from solid to liquid state. |
| Crystallization | -40 to -30 | -100 to -150 | Exothermic transition from liquid to solid state. |
Note: The data in this table is hypothetical and based on the phase behavior of similar long-chain unsaturated esters. Actual experimental values may vary.
Rheological Characterization (e.g., rotational rheometry for flow behavior)
The rheological properties of "2-Ethylhexyl octadec-9-enoate" are critical for its applications, particularly in lubricants and cosmetics, as they describe the flow and deformation of the material under applied stress. Rotational rheometry is a powerful technique to characterize these properties. researchgate.netanton-paar.combenelux-scientific.be
Studies on oleate esters suggest that "2-Ethylhexyl octadec-9-enoate" is likely to behave as a Newtonian fluid, meaning its viscosity remains constant regardless of the applied shear rate. tandfonline.com This is a desirable characteristic for many lubricant applications, ensuring consistent performance over a range of operating conditions.
A rotational rheometer measures the torque required to rotate a spindle in the sample at a given angular velocity. From this, the shear stress and shear rate can be determined, and the viscosity is calculated as the ratio of shear stress to shear rate. A flow curve, a plot of viscosity versus shear rate, would be generated. For a Newtonian fluid like "2-Ethylhexyl octadec-9-enoate," this plot would be a horizontal line.
The viscosity of "2-Ethylhexyl octadec-9-enoate" has been reported to be approximately 7.8 centistokes (cSt) at 40 °C. uzh.ch This relatively low viscosity is consistent with its molecular structure, a monoester with a branched alcohol moiety. The viscosity is also temperature-dependent, decreasing as the temperature increases.
Table 3: Rheological Properties of 2-Ethylhexyl octadec-9-enoate
| Property | Value | Test Condition | Significance |
| Kinematic Viscosity | ~7.8 cSt | 40 °C | A measure of the fluid's resistance to flow under gravity. |
| Flow Behavior | Newtonian | Varies with shear rate | Indicates that viscosity is independent of shear rate. |
| Viscosity Index | High (estimated) | Temperature variation | Indicates a relatively small change in viscosity with temperature. |
Note: The data in this table is based on available information for 2-ethylhexyl oleate and the expected behavior of similar esters.
Other Advanced Characterization Techniques (e.g., for surface methodology in polymers)
In the context of polymer science, where "2-Ethylhexyl octadec-9-enoate" might be used as a plasticizer or lubricant, advanced surface characterization techniques are crucial for understanding its distribution and effect on the polymer's surface properties. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide detailed chemical information about the uppermost layers of a material. eag.comtascon.eueag.com
XPS can be used to determine the elemental composition and chemical states of elements on the polymer surface. If "2-Ethylhexyl octadec-9-enoate" migrates to the surface, XPS would detect an increase in the carbon and oxygen concentrations and show characteristic C 1s and O 1s spectra corresponding to the ester functional group. This information is vital for understanding phenomena like surface lubrication, adhesion, and printability of the polymer.
ToF-SIMS is a highly sensitive surface analysis technique that provides detailed molecular information. It can identify specific molecular fragments of "2-Ethylhexyl octadec-9-enoate" on the polymer surface, confirming its presence and providing insights into its orientation and interaction with the polymer matrix. This is particularly useful in failure analysis, for instance, to determine if the ester has formed a weak boundary layer that leads to adhesive failure.
These advanced techniques are instrumental in designing and controlling the surface properties of polymer formulations containing "2-Ethylhexyl octadec-9-enoate," ensuring optimal performance in their intended applications.
Mechanistic Investigations and Computational Chemical Studies
Reaction Kinetics and Thermodynamic Studies
The synthesis of 2-Ethylhexyl octadec-9-enoate (B1201768), an ester formed from oleic acid and 2-ethylhexanol, is often achieved through enzymatic catalysis, which offers a greener alternative to traditional chemical methods. researchgate.net Understanding the kinetics and thermodynamics of this reaction is crucial for optimizing process conditions such as temperature, substrate molar ratio, and catalyst concentration to achieve high conversion rates. researchgate.netelsevierpure.com
The enzymatic synthesis of esters like 2-Ethylhexyl octadec-9-enoate frequently follows a Ping-Pong Bi-Bi mechanism, also known as a double-displacement reaction. researchgate.netlibretexts.org This mechanism is characterized by a series of steps where the enzyme is temporarily modified into an intermediate form. libretexts.org
The general sequence for a lipase-catalyzed esterification via the Ping-Pong Bi-Bi mechanism is as follows:
The first substrate (the fatty acid, oleic acid) binds to the enzyme, forming an enzyme-substrate complex. libretexts.org
This complex then forms a tetrahedral intermediate, which collapses to release the first product (water) and leaves an acyl-enzyme intermediate. libretexts.orgemerginginvestigators.org
The second substrate (the alcohol, 2-ethylhexanol) then binds to the acyl-enzyme intermediate. libretexts.org
A second tetrahedral intermediate is formed, which subsequently breaks down to release the final ester product (2-Ethylhexyl octadec-9-enoate) and regenerates the free enzyme, ready to start another catalytic cycle. libretexts.org
A key feature of this mechanism is that one product is released before the second substrate binds to the enzyme. libretexts.org Kinetic studies of similar branched-chain ester syntheses, such as 2-ethylhexyl-2-ethylhexanoate using the immobilized lipase (B570770) Novozym 435, have confirmed this reaction pathway. researchgate.net In such studies, the initial reaction rates are measured at various substrate concentrations to determine the kinetic parameters. researchgate.net Research has shown that in some cases, one of the substrates, typically the acid, can act as an inhibitor at higher concentrations. researchgate.net
The kinetic parameters for the synthesis of a structurally similar ester, 2-ethylhexyl-2-ethylhexanoate, which follows the Ping-Pong Bi-Bi mechanism, have been calculated and provide insight into the reaction dynamics. researchgate.net
| Kinetic Parameter | Description | Value | Unit |
|---|---|---|---|
| Rmax | Maximum reaction rate | 37.59 | mmol h-1 g-1 |
| KmAl | Michaelis constant for the alcohol (2-ethyl-1-hexanol) | 1.51 | M |
| KmAc | Michaelis constant for the acid (2-ethylhexanoic acid) | 0.78 | M |
| KiAc | Inhibition constant for the acid (2-ethylhexanoic acid) | 1.55 | M |
The choice of solvent is a critical factor in lipase-catalyzed reactions as it can significantly influence enzyme activity, stability, and selectivity. acs.orgnih.gov While solvent-free systems are often preferred for sustainability, organic solvents are used to improve the solubility of hydrophobic substrates. nih.govnih.gov The interaction between the solvent and the enzyme can alter the enzyme's three-dimensional structure, thereby affecting its catalytic performance. acs.orgfrontiersin.org
The polarity of the solvent, often quantified by its logP value, plays a major role. acs.org Studies on lipases have shown that solvents with different logP values can impact the enzyme's structure and, consequently, the reaction kinetics. acs.org For instance, hydrophilic solvents may strip essential water from the enzyme's surface, leading to conformational changes and reduced activity, whereas hydrophobic solvents generally better preserve the enzyme's native structure. nih.gov However, some research indicates that lipase activity can be higher in low concentrations of certain polar solvents, like methanol (B129727), compared to water. emerginginvestigators.org The mechanism of solvent influence involves altering the enzyme's flexibility and the stability of its active site, which can be investigated through molecular dynamics simulations. acs.orgdtu.dk
Molecular Modeling and Simulation Approaches
Computational chemistry provides powerful tools to investigate reaction mechanisms at the atomic level, offering insights that are often difficult to obtain through experimental methods alone. frontiersin.orgrsc.org
Computational simulations are widely used to explore the behavior of enzymes in various environments. acs.orgrsc.org For lipase-catalyzed synthesis of esters, these simulations can model the docking of substrates (oleic acid and 2-ethylhexanol) into the enzyme's active site. dtu.dkmdpi.com Such models help explain the enzyme's regioselectivity and its ability to accommodate different substrates. mdpi.com By simulating the enzyme-substrate complex, researchers can predict favorable binding modes and understand the interactions that facilitate the catalytic process. dtu.dk
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to study the energetics of reaction pathways. rsc.orgmdpi.com These calculations can determine the structures and energies of reactants, products, intermediates, and transition states for the esterification reaction. rsc.org This allows for a detailed understanding of the reaction mechanism, helping to explain, for example, why a reaction might proceed under certain conditions but not others. rsc.org By computing the energy barriers for different potential pathways, quantum chemical calculations can predict the most likely reaction mechanism and provide thermodynamic and kinetic data that complements experimental findings. rsc.orgrsc.org These methods are valuable for assessing the feasibility of a reaction and for designing more efficient catalytic systems. nih.gov
Molecular Dynamics (MD) simulations are a key computational tool for studying the dynamic behavior of enzymes like lipases in different solvent environments. emerginginvestigators.orgfrontiersin.org These simulations model the movements of atoms in the protein over time, providing insights into the enzyme's conformational stability and flexibility. emerginginvestigators.orgacs.org
For lipase-catalyzed esterification, MD simulations can reveal how organic solvents affect the enzyme's structure. acs.org Key metrics analyzed in these simulations include:
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein, such as the active site.
Hydrogen Bonds (H-bonds): The number of intramolecular and enzyme-solvent hydrogen bonds is monitored, as these are crucial for maintaining the protein's secondary and tertiary structures. frontiersin.org
Radial Distribution Function (RDF): Describes how the density of solvent molecules varies as a function of distance from the protein, revealing how the solvent organizes around the enzyme. frontiersin.org
Studies have shown that a lipase's conformational state and stability in certain organic solvents can be similar to its state in water, correlating with high enzymatic activity. emerginginvestigators.org MD simulations help elucidate the underlying mechanisms responsible for solvent effects, which is critical for designing and optimizing biocatalytic systems. frontiersin.orgdtu.dk
| Parameter Analyzed | Typical Finding | Implication for Catalysis | Reference |
|---|---|---|---|
| RMSD (Root Mean Square Deviation) | Lower, stable RMSD values in certain solvents indicate greater structural stability. | Enzymes that retain their native backbone structure are more likely to remain active. | emerginginvestigators.orgfrontiersin.org |
| Hydrogen Bonds | The number of H-bonds between the enzyme and solvent molecules varies with solvent type. | Solvent-enzyme H-bonds can affect protein stability and flexibility. | acs.orgfrontiersin.org |
| Solvent Polarity (logP) | Enzyme structure and function are correlated with the logP of the solvent. | Affects enzyme-substrate affinity and catalytic activity. | acs.orgfrontiersin.org |
| Active Site Conformation | The stability and conformation of the active site region are highly correlated with enzyme activity. | A stable and accessible active site is essential for efficient catalysis. | dtu.dk |
Structure-Activity Relationship (SAR) Studies in Chemical Systems
While specific quantitative structure-activity relationship (QSAR) models for the synthesis or chemical reactivity of 2-Ethylhexyl octadec-9-enoate are not extensively available in publicly accessible literature, general principles for long-chain fatty acid esters can be extrapolated to understand its behavior in chemical systems. SAR in this context relates the structural features of the reactant molecules (2-ethylhexanol and oleic acid) to the outcomes of the esterification reaction, such as reaction rate, yield, and equilibrium position.
The key structural components influencing the reactivity and properties of 2-Ethylhexyl octadec-9-enoate are the branched nature of the 2-ethylhexyl alcohol and the long, unsaturated carbon chain of the oleic acid.
Influence of the Alcohol Moiety: The branched structure of 2-ethylhexanol introduces steric hindrance around the hydroxyl group. This steric bulk can affect the rate of esterification. In general, for acid-catalyzed esterification, primary alcohols react faster than secondary alcohols, which are in turn more reactive than tertiary alcohols. While 2-ethylhexanol is a primary alcohol, the branching at the second carbon position makes it sterically more demanding than a linear primary alcohol of similar molecular weight. This can influence the approach of the alcohol to the protonated carboxylic acid intermediate, potentially slowing the reaction rate compared to the use of a linear alcohol like n-octanol.
Influence of the Carboxylic Acid Moiety: The oleic acid component, an 18-carbon chain with a cis double bond at the C9 position, also plays a significant role. The long alkyl chain contributes to the lipophilicity of the resulting ester. The presence of the double bond can influence the physical properties of the ester, such as its melting point and viscosity. From a reactivity standpoint in the context of esterification, the electronic environment of the carboxyl group is the primary determinant. The long alkyl chain has a weak electron-donating effect, which does not significantly alter the reactivity of the carboxylic acid group compared to other long-chain saturated or unsaturated fatty acids.
In enzymatic catalysis, such as lipase-catalyzed esterification, the structure of both the alcohol and the fatty acid can significantly impact enzyme activity and selectivity. Lipases have active sites with specific spatial arrangements, and the branched structure of 2-ethylhexanol might affect how it fits into the active site, thereby influencing the reaction kinetics.
A hypothetical QSAR model for the esterification of oleic acid with various alcohols would likely include descriptors related to steric parameters (e.g., Taft's steric parameter, Es), electronic parameters (e.g., Hammett constants, although less relevant for the alkyl chain), and hydrophobicity (e.g., logP).
| Structural Feature | Influence on Reactivity/Properties | Potential SAR Descriptors |
| 2-Ethylhexyl group (branched) | Steric hindrance may decrease the rate of acid-catalyzed esterification. Specific fit in enzyme active sites can influence the rate of biocatalysis. | Steric parameters (e.g., Taft's Es, Molar Refractivity) |
| Octadec-9-enoyl chain (long, unsaturated) | High lipophilicity. The cis-double bond influences physical properties (e.g., lower melting point). The electronic effect on the carboxyl group is minimal. | Hydrophobicity parameters (e.g., logP), Geometric descriptors (related to the double bond) |
Reaction Mechanism Elucidation using Computational Methods
Direct computational studies detailing the reaction mechanism for the formation of 2-Ethylhexyl octadec-9-enoate are scarce. However, the general mechanisms of acid-catalyzed and lipase-catalyzed esterification have been extensively studied using computational methods, such as Density Functional Theory (DFT), for similar long-chain esters. These studies provide a robust framework for understanding the formation of 2-Ethylhexyl octadec-9-enoate.
Acid-Catalyzed Esterification (Fischer Esterification):
The Fischer esterification of oleic acid with 2-ethylhexanol is expected to follow the well-established AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). Computational studies on similar systems have elucidated the energetics of the key steps. rsc.orgnih.gov
The reaction proceeds through the following key steps, with DFT calculations providing insights into the transition states and intermediates:
Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation from the acid catalyst.
Nucleophilic Attack: The alcohol (2-ethylhexanol) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. This step is often the rate-determining step, and its energy barrier can be calculated. nih.gov
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.
Elimination of Water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product, 2-Ethylhexyl octadec-9-enoate, and regenerate the acid catalyst.
DFT calculations on analogous systems, such as the esterification of palmitic acid with methanol, have shown that the energy barrier for the nucleophilic attack can be significant. nih.gov For instance, the self-catalyzed reaction has an energy barrier of around 100.1 kJ/mol, which can be lowered by a catalyst. nih.gov
| Reaction Step (Fischer Esterification) | Description | Computational Insights (from analogous systems) |
| 1. Protonation | Activation of the carboxylic acid | Thermodynamically favorable |
| 2. Nucleophilic Attack | Formation of a tetrahedral intermediate | Typically the rate-determining step with a significant activation energy barrier. nih.gov |
| 3. Proton Transfer | Intramolecular rearrangement | Low energy barrier |
| 4. Water Elimination | Formation of a protonated ester | Energetically favorable |
| 5. Deprotonation | Formation of the final ester and catalyst regeneration | Rapid and exergonic |
Lipase-Catalyzed Esterification:
In biocatalysis, the mechanism is different and involves the formation of an acyl-enzyme intermediate. nih.gov Computational studies, often using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can model the interactions within the enzyme's active site.
The generally accepted mechanism for lipase-catalyzed esterification is a Ping-Pong Bi-Bi mechanism: capes.gov.br
Acylation: The fatty acid (oleic acid) enters the active site of the lipase. The serine residue in the catalytic triad (B1167595) attacks the carbonyl carbon of the fatty acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a molecule of water and forming an acyl-enzyme (acyl-serine) intermediate.
Deacylation: The alcohol (2-ethylhexanol) then enters the active site and attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently collapses to release the ester product (2-Ethylhexyl octadec-9-enoate) and regenerate the free enzyme. nih.gov
Applications in Advanced Materials and Chemical Technologies
Role as a Chemical Building Block for Complex Molecule Synthesis
Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com In the context of chemical synthesis, 2-Ethylhexyl octadec-9-enoate (B1201768) functions as an intermediate. atamanchemicals.comatamanchemicals.com This means it can be a starting point or a step in the manufacturing process of other substances. atamanchemicals.com The ester's structure, featuring a long alkyl chain and an ester group, allows for further chemical modification. For instance, the double bond in the oleate (B1233923) chain can be a reactive site for various organic reactions, such as epoxidation. Epoxidized fatty acid mono-esters, including epoxidized 2-ethylhexyl oleate, are used as secondary plasticizers and can be blended with other compounds to create stable, homogeneous liquid blends for polymer applications. google.com Its role as a feed for further modification is noted in lubricant applications, highlighting its versatility as a precursor for more complex molecules. atamanchemicals.com
Performance as Bio-based Lubricants and Friction Modifiers
Derived from vegetable oils, 2-Ethylhexyl octadec-9-enoate is a key component in the formulation of environmentally friendly lubricants. atamanchemicals.com Its bio-based origin, combined with biodegradability, positions it as a sustainable alternative to petroleum-based oils. atamanchemicals.comrsc.org It is used as a base oil in some lubricant formulations and as an additive to enhance performance. atamanchemicals.comatamanchemicals.com
The tribological performance of a lubricant relates to friction, wear, and its ability to form a protective film between moving surfaces. Plant-oil-based fatty esters are known to provide excellent lubricity due to their ester functionality. researchgate.net The ester groups adsorb onto metal surfaces, creating a monolayer film where the hydrocarbon chains orient away from the surface. researchgate.net This film acts as a sliding surface, preventing direct metal-to-metal contact and reducing friction and wear. researchgate.netmdpi.com The long, unsaturated alkyl chain of 2-Ethylhexyl octadec-9-enoate contributes to the formation of a strong lubricating film. mdpi.com This compound is specifically used as a friction modifier in industrial lubricants and as an antiwear additive in metalworking fluids. atamanchemicals.comsyensqo.comthegoodscentscompany.com Its application in formulating hydraulic fluids and metalworking fluids for cutting and forming is particularly recommended. atamanchemicals.comtri-iso.com
Below is a table summarizing typical physical and viscosity properties of 2-Ethylhexyl octadec-9-enoate.
| Property | Value |
| Kinematic Viscosity @ 40°C | 9 cSt syensqo.com |
| Kinematic Viscosity @ 100°C | 4.1 cSt syensqo.com |
| Viscosity Index | 490 syensqo.com |
| Pour Point | -18°C syensqo.com |
| Flash Point | 199°C syensqo.com |
Note: The data presented are typical values and may vary between different commercial grades and formulations.
Function as a Plasticizer in Polymer Systems
Plasticizers are additives that increase the flexibility, durability, and processability of polymers by reducing the intermolecular forces between polymer chains. kinampark.comkinampark.com 2-Ethylhexyl octadec-9-enoate is utilized as a plasticizer, particularly in the manufacturing of flexible plastics and rubber materials. atamanchemicals.compacificspecialityoils.com It is recommended as a bio-diluent, solvent, or plasticizer in applications such as inks, adhesives, and coatings. atamanchemicals.com Its use extends to polymers like polyvinyl chloride (PVC) and synthetic rubber. atamanchemicals.comtraquisa.com
The addition of a plasticizer like 2-Ethylhexyl octadec-9-enoate to a polymer matrix, such as PVC, weakens the polymer-polymer interactions. kinampark.com This leads to a softer, more flexible material with increased elongation at break. kinampark.comnih.gov The lubricating theory of plasticization suggests that the plasticizer molecules shield the polymer chains from each other, preventing the formation of a rigid network. kinampark.com While specific data on the mechanical properties of PVC plasticized solely with 2-Ethylhexyl octadec-9-enoate is limited in the provided context, studies on similar bio-based plasticizers show that they can effectively improve flexibility. For example, epoxidized esters derived from waste cooking oil and 2-ethylhexanol have been shown to improve the mechanical performance of PVC compounds. scielo.br The effectiveness of a plasticizer is often compared to standards like di(2-ethylhexyl) phthalate (DEHP), and research aims to find green alternatives that provide comparable or better performance. mdpi.comnih.govacs.org
The following table illustrates the effect of a bio-based plasticizer, epoxidized trimethylolpropane trioleate (EPO), on the mechanical properties of PVC, which can be indicative of the performance of similar oleate-based esters.
| Plasticizer Formulation (50 PHR) | Hardness (Shore D) | Tensile Strength (MPa) | Elongation at Break (%) |
| DOCH (Commercial) | 48.0 ± 0.5 | 18.2 ± 0.3 | 290 ± 10 |
| 75% DOCH / 25% EPO | 48.9 ± 0.4 | 18.0 ± 0.3 | 310 ± 10 |
| 50% DOCH / 50% EPO | 50.1 ± 0.5 | 17.5 ± 0.2 | 330 ± 10 |
| 25% DOCH / 75% EPO | 51.2 ± 0.3 | 17.0 ± 0.2 | 340 ± 10 |
| EPO (Bio-based) | 52.5 ± 0.4 | 16.5 ± 0.3 | 350 ± 10 |
Source: Adapted from a study on EPO as a PVC plasticizer. scielo.br This data is for illustrative purposes to show the general effects of bio-based plasticizers.
For a plasticizer to be effective, it must be compatible with the polymer, meaning it can be thoroughly mixed and incorporated into the polymer matrix. kinampark.comscielo.br The migration of plasticizers, or their leaching from the polymer, is a critical concern, especially for applications involving contact with food or medical devices. nih.govcurresweb.comnih.govital.sp.gov.br The rate of migration depends on factors like the type and concentration of the plasticizer, the nature of the contact medium (e.g., fatty foods), storage time, and temperature. ital.sp.gov.brresearchgate.net
Studies have shown that plasticizers with higher molecular weights tend to have lower volatility and migration rates. kinampark.commdpi.com While specific migration data for 2-Ethylhexyl octadec-9-enoate was not found in the search results, research on other high-molecular-weight bio-based plasticizers indicates they can offer excellent resistance to leaching, sometimes superior to traditional phthalate plasticizers. mdpi.com For instance, the migration of di(2-ethylhexyl) adipate (DEHA), another ester-based plasticizer, from polyethylene film into cheese has been quantified, showing that migration increases with contact time and fat content of the food. curresweb.com The goal in developing new plasticizers is to enhance migration resistance, which is a key performance indicator. nih.gov
Utility in Coating, Ink, and Adhesive Formulations
Solvent and Diluent Properties
2-Ethylhexyl octadec-9-enoate serves as an effective solvent and rheology modifier in ink and coating formulations specialchem.com. Its properties as a bio-diluent make it a valuable component for adjusting the viscosity of formulations to meet specific application requirements atamanchemicals.com. By reducing the viscosity, it facilitates easier handling, processing, and application of coatings and inks.
Catalyst and Reaction Medium Applications
Currently, there is limited direct evidence in publicly available research to suggest that 2-Ethylhexyl octadec-9-enoate is widely used as a primary catalyst or reaction medium in industrial chemical synthesis. Its synthesis, however, often involves the use of various catalysts to facilitate the esterification reaction between 2-ethylhexanol and oleic acid chemicalbook.comresearchgate.net.
While not its primary function, its high boiling point and good solvency for a range of organic molecules could theoretically allow it to serve as a reaction medium in certain high-temperature reactions where a non-polar, high-molecular-weight solvent is required. However, specific industrial applications or detailed research studies demonstrating this utility are not prominent in the available literature.
Applications in Other Specialty Chemicals (e.g., for materials science research)
The utility of 2-Ethylhexyl octadec-9-enoate extends to various other specialty chemical applications, particularly within the realm of materials science research and development. Its well-defined chemical structure and physical properties make it a valuable component in the formulation of high-performance materials.
One of the most significant applications is in the formulation of high-performance lubricants and metalworking fluids atamanchemicals.comchemicalbull.cominterfat.com. Its excellent lubricity, oxidative stability, and good biodegradability make it a desirable base oil or additive in these formulations. Research in this area focuses on developing more environmentally friendly and efficient lubricants for various industrial and automotive applications.
Furthermore, its role as a plasticizer for polymers is a key area of interest in materials science chemicalbull.com. By incorporating 2-Ethylhexyl octadec-9-enoate into polymer matrices, researchers can modify the physical properties of the resulting plastic, such as increasing its flexibility and durability. This is particularly relevant in the development of specialized polymers for applications requiring specific mechanical properties.
While direct applications in cutting-edge fields like nanoparticle synthesis are not yet widely documented, the fundamental properties of esters like 2-Ethylhexyl octadec-9-enoate make them potential candidates for use as dispersing agents or surface modifying agents in the creation of novel nanomaterials. The long hydrocarbon chain could provide steric stabilization to nanoparticles, preventing agglomeration and enabling their uniform dispersion in various matrices. Further research is needed to fully explore these potential applications.
Below is a table summarizing some of the key properties and applications of 2-Ethylhexyl octadec-9-enoate in advanced materials and chemical technologies.
| Property/Application Area | Specific Role of 2-Ethylhexyl octadec-9-enoate | Relevant Research Findings |
| Coatings, Inks, Adhesives | Plasticizer, Solvent, Diluent, Rheology Modifier | Improves flexibility and durability of coatings chemicalbull.comatamanchemicals.com. Acts as a bio-diluent to control viscosity atamanchemicals.com. |
| Lubricants & Metalworking Fluids | Base Oil, Additive | Provides excellent lubricity and oxidative stability chemicalbull.com. Used in environmentally friendly formulations atamanchemicals.com. |
| Polymers | Plasticizer | Increases flexibility and strength of plastic materials chemicalbull.com. |
Environmental Disposition and Sustainable Chemical Practices
Biodegradation Pathways and Mechanisms in Various Environments
The biodegradation of 2-Ethylhexyl octadec-9-enoate (B1201768) is primarily initiated through the process of hydrolysis. As a fatty acid ester, it is susceptible to cleavage by esterase enzymes present in various environmental matrices, including soil and aquatic systems. This initial step breaks the ester bond, yielding its two constituent molecules: 2-ethylhexanol and oleic acid. uzh.ch
The subsequent fate of the compound is determined by the individual degradation pathways of these two products:
Oleic Acid: As a common unsaturated fatty acid, oleic acid is readily biodegradable. The primary mechanism for its degradation is β-oxidation. In this metabolic process, the fatty acid chain is sequentially shortened by two carbon atoms at a time, producing acetyl-CoA. uzh.ch This molecule then enters the citric acid cycle and is ultimately mineralized to carbon dioxide and water under aerobic conditions.
Table 1: Biodegradation Pathway of 2-Ethylhexyl Octadec-9-enoate
| Stage | Process | Reactant(s) | Primary Product(s) | Further Degradation |
|---|---|---|---|---|
| 1: Hydrolysis | Enzymatic cleavage of the ester bond by esterases. | 2-Ethylhexyl octadec-9-enoate | 2-Ethylhexanol and Oleic Acid | Both products undergo further degradation. |
| 2a: Fatty Acid Metabolism | β-Oxidation | Oleic Acid | Acetyl-CoA | Enters the citric acid cycle for energy production, ultimately forming CO₂ and H₂O. |
| 2b: Alcohol Metabolism | Oxidation | 2-Ethylhexanol | 2-Ethylhexanoic Acid and other metabolites | Further breakdown into smaller molecules. |
Environmental Fate Modeling and Assessment
Environmental fate modeling is a computational approach used to predict the distribution, transformation, and persistence of chemicals released into the environment. researchgate.net For 2-Ethylhexyl octadec-9-enoate, while specific modeling studies are not extensively published, its fate can be assessed using established models based on its physicochemical properties.
Key processes addressed in environmental fate modeling include:
Persistence: This refers to the length of time a chemical remains in the environment. It is primarily determined by its susceptibility to degradation processes like biodegradation, hydrolysis, and photolysis. nih.govecetoc.org Given that 2-Ethylhexyl octadec-9-enoate is an ester of a common fatty acid, it is not expected to be highly persistent, with biodegradation being the main removal mechanism. uzh.ch
Bioaccumulation: This is the potential for a chemical to accumulate in living organisms. It is often estimated using the octanol-water partition coefficient (Log Kow). A high Log Kow suggests a tendency to partition into fatty tissues.
Transport and Distribution: Models such as the Fugacity-based multimedia environmental models (e.g., EQC, ChemCAN) predict how a chemical will partition between different environmental compartments like air, water, soil, and sediment. researchgate.net Due to its low water solubility and relatively low vapor pressure, 2-Ethylhexyl octadec-9-enoate is expected to predominantly associate with soil, sediment, and organic matter.
Models like the EPA's EpiSuite™ can estimate key properties and predict environmental fate, including biodegradation potential, soil adsorption coefficients, and bioaccumulation factors. confex.com Such assessments are crucial for regulatory purposes, like the PBT (Persistent, Bioaccumulative, and Toxic) evaluations required under frameworks such as the EU REACH regulation. nih.gov
Green Chemistry Principles in 2-Ethylhexyl Octadec-9-enoate Production
The synthesis of 2-Ethylhexyl octadec-9-enoate can be evaluated and optimized using the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. nih.govresearchgate.net
Atom economy is a key green chemistry metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comyoutube.com The primary synthesis route for 2-Ethylhexyl octadec-9-enoate is the Fischer esterification of oleic acid with 2-ethylhexanol.
Reaction: C₁₈H₃₄O₂ (Oleic Acid) + C₈H₁₈O (2-Ethylhexanol) → C₂₆H₅₀O₂ (2-Ethylhexyl octadec-9-enoate) + H₂O (Water)
The only byproduct in this reaction is water, leading to a very high theoretical atom economy. This indicates that the reaction is highly efficient in converting reactant materials into the final product, thus minimizing waste at a molecular level. libretexts.orgprimescholars.com
Table 2: Atom Economy Calculation for the Synthesis of 2-Ethylhexyl Octadec-9-enoate
| Component | Chemical Formula | Molar Mass (g/mol) | Role |
|---|---|---|---|
| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | Reactant |
| 2-Ethylhexanol | C₈H₁₈O | 130.23 | Reactant |
| Total Mass of Reactants | - | 412.70 | - |
| 2-Ethylhexyl octadec-9-enoate | C₂₆H₅₀O₂ | 394.69 | Desired Product |
| Water | H₂O | 18.01 | Byproduct |
| Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (394.69 / 412.70) x 100 ≈ 95.6% |
To further align with green chemistry principles, waste can be reduced by using catalytic processes that are efficient and recyclable. Enzymatic synthesis using lipases, for example, offers a green alternative to traditional acid catalysts, operating under milder conditions and often with higher selectivity, further reducing energy consumption and potential side reactions. researchgate.netresearchgate.net
A central tenet of green chemistry is the use of renewable rather than depleting feedstocks. greenchemistry-toolkit.org The production of 2-Ethylhexyl octadec-9-enoate is well-positioned in this regard due to its precursors:
Oleic Acid: This C18 fatty acid is abundantly available from renewable biological sources. It is a primary component of various vegetable and animal fats and oils, such as olive oil, canola oil, and tallow. abiosus.org Utilizing oleic acid from these sources aligns directly with the principle of using renewable feedstocks.
2-Ethylhexanol: Traditionally, 2-ethylhexanol is produced from propylene (B89431) via the petrochemical industry. However, significant research is underway to produce it from renewable resources. Bio-based routes involve the fermentation of biomass-derived sugars to produce n-butanol, which can then be converted to 2-ethylhexanol through the Guerbet reaction. The development of commercially viable bio-based 2-ethylhexanol would make the entire synthesis of 2-Ethylhexyl octadec-9-enoate derivable from renewable feedstocks.
The use of feedstocks derived from biomass, such as vegetable oils, is a cornerstone of building a more sustainable chemical industry. nrel.govnih.gov
Life Cycle Assessment Considerations
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacture, use, and end-of-life (disposal or recycling). dtu.dksecure-platform.com A complete "cradle-to-grave" LCA for 2-Ethylhexyl octadec-9-enoate would consider several key stages.
Table 3: Key Stages and Considerations in a Life Cycle Assessment of 2-Ethylhexyl Octadec-9-enoate
| Life Cycle Stage | Key Activities and Processes | Potential Environmental Hotspots |
|---|---|---|
| 1. Raw Material Acquisition ("Cradle") | - Cultivation and harvesting of oilseed crops for oleic acid.
| - Land use, water consumption, and fertilizer/pesticide use for agriculture.
|
| 2. Manufacturing ("Gate") | - Esterification reaction of oleic acid and 2-ethylhexanol.
| - Energy consumption during the reaction and purification steps.
|
| 3. Use Phase | - Formulation into end products (e.g., cosmetics, lubricants).
| - Potential for emissions to water and soil during product application and washing.
|
| 4. End-of-Life ("Grave") | - Disposal of products containing the compound.
| - Fate and removal efficiency in wastewater treatment plants.
|
Conducting a detailed LCA allows for the identification of "hotspots" in the product's life cycle where environmental impacts are most significant. dtu.dk For 2-Ethylhexyl octadec-9-enoate, a comparative LCA could demonstrate significant environmental benefits if its precursors are sourced from renewable feedstocks compared to fully petrochemical-based alternatives. pitt.edu
Future Research Directions and Emerging Paradigms
Development of Advanced Biocatalytic Systems
The use of enzymes, particularly lipases, as biocatalysts represents a significant advancement over traditional chemical catalysis for ester synthesis. mdpi.com Future research is centered on enhancing the efficacy of these biocatalytic systems. Lipases offer milder reaction conditions, higher selectivity, and reduced energy consumption. mdpi.com The enzyme-catalyzed synthesis of similar esters, such as 2-ethylhexyl palmitate, has been successfully demonstrated using various commercial lipases. korea.ac.kr
A key area of development is enzyme immobilization. Immobilizing lipases on solid supports improves their stability, allows for easy separation from the product, and enables their reuse over multiple cycles, which is crucial for industrial applications. nih.govgoogle.com Research has shown that lipases immobilized on hydrophobic carriers are particularly effective. korea.ac.kr For instance, Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym 435, is widely studied for esterification due to its high efficiency. mdpi.comresearchgate.net Future work will likely focus on developing novel, robust support materials and optimizing immobilization techniques to further enhance enzyme activity and longevity. nih.gov The investigation into different lipases and their comparative performance under various conditions remains a priority.
Table 1: Comparison of Lipases in Catalyzing Ester Synthesis
| Lipase Source | Commercial Name | Key Findings | Reference |
|---|---|---|---|
| Thermomyces lanuginosus | Eversa Transform 2.0 (immobilized) | Demonstrated high efficacy in the synthesis of 2-ethylhexyl palmitate in a solvent-free system. | korea.ac.kr |
| Candida antarctica | Novozym 435 | Widely used and effective for various esterification reactions, including those involving branched-chain alcohols. | researchgate.net |
| Rhizomucor miehei | Lipozyme RM IM | Evaluated for the synthesis of 2-ethylhexyl palmitate. | korea.ac.kr |
Exploration of Novel Synthetic Routes and Catalysts
While biocatalysis is promising, research into novel chemical catalysts and synthetic routes continues to yield significant improvements in efficiency and sustainability. A major trend is the move from homogeneous acid catalysts, like sulfuric acid, to heterogeneous solid acid catalysts. mdpi.comresearchgate.net Heterogeneous catalysts, such as ion-exchange resins, zeolites, and metal oxides, offer advantages like reduced reactor corrosion, easier separation from the reaction mixture, and reusability. mdpi.comusu.ac.idmdpi.com For instance, a styrene-divinylbenzene acid resin has shown high activity and stability at elevated temperatures in the esterification of oleic acid. mdpi.com
Emerging catalyst systems include:
Lewis Acids: Tin(II) chloride (SnCl₂) has been demonstrated as an efficient catalyst for the esterification of oleic acid, with activity comparable to sulfuric acid but with less corrosion. mdpi.com
Deep Eutectic Solvents (DES): Acidic DES, composed of choline (B1196258) chloride and p-toluenesulfonic acid, have been used as efficient and recyclable catalysts for the solvent-free synthesis of oleic acid-based wax esters, achieving high conversion rates under mild conditions. researchgate.netcsic.es
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times for esterification. usu.ac.idresearchgate.net This method, combined with heterogeneous catalysts, presents a green and efficient route for ester production. researchgate.net
Table 2: Comparison of Catalytic Systems for Oleic Acid Esterification
| Catalyst Type | Example | Key Advantages | Conversion/Yield | Reference |
|---|---|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA) | High reaction rates. | >93% conversion in 10 mins. | researchgate.net |
| Heterogeneous Acid | Porous phenol (B47542) sulfonic acid-formaldehyde resin | Reusable, non-corrosive. | 96% yield in 6 hours. | chemicalbook.com |
| Lewis Acid | Tin(II) chloride (SnCl₂) | Less corrosive than mineral acids, high yields. | ~90% yield in 2 hours. | mdpi.com |
| Deep Eutectic Solvent | Choline chloride/p-toluenesulfonic acid | Recyclable, solvent-free conditions, high conversion. | 99.1% conversion in 3 hours. | csic.es |
Multi-functionalization and Derivatization for Enhanced Performance
Future research will increasingly explore the chemical modification of 2-Ethylhexyl octadec-9-enoate (B1201768) to create derivatives with enhanced or specialized properties. The inherent structure of the molecule, with its double bond and ester group, provides active sites for further chemical reactions. Derivatization can be used to improve characteristics such as lubricity, thermal stability, and low-temperature performance. researchgate.net
For example, research on other oleic acid derivatives has shown that introducing branched chains or other functional groups can significantly lower the pour point of the resulting ester, making it more suitable for applications in cold environments. researchgate.net The epoxidation of the double bond in the oleic acid chain, followed by ring-opening reactions, can be used to introduce hydroxyl and acyloxy groups. Subsequent esterification of these new functional groups can yield complex esters with potentially superior lubricant properties. researchgate.net This approach allows for the fine-tuning of the molecule's physical properties to meet the demands of specific high-performance applications. researchgate.net
Integration with Green and Sustainable Chemistry Technologies
The principles of green chemistry are central to the future of chemical manufacturing. For 2-Ethylhexyl octadec-9-enoate, this involves a multi-faceted approach encompassing feedstock, reaction conditions, and energy usage. A key strategy is the use of renewable and waste-derived feedstocks. For instance, high oleic acid waste from industrial processes can be valorized as a raw material for producing oleate (B1233923) esters, supporting a circular economy. rsc.orgrsc.org
The adoption of solvent-free reaction systems is another critical aspect. korea.ac.krproject-incite.eu Eliminating organic solvents reduces waste, lowers costs, and simplifies product purification. project-incite.eu Lipase-catalyzed synthesis is particularly well-suited to solvent-free conditions. korea.ac.kr Furthermore, integrating energy-efficient technologies like microwave heating or ultrasound can intensify the process, leading to shorter reaction times and lower energy consumption compared to conventional heating methods. researchgate.netresearchgate.net The combination of heterogeneous catalysis with these technologies offers a powerful, sustainable approach to ester synthesis. researchgate.net
Advanced Computational Design and Optimization
Computational tools are becoming indispensable for accelerating research and development. In the context of 2-Ethylhexyl octadec-9-enoate synthesis, molecular modeling and process optimization are key areas of focus. Molecular modeling can be used to understand the intricate interactions within biocatalytic systems. For example, it can help elucidate the mechanism of lipase-catalyzed reactions by simulating the enzyme-substrate complex and its transition states, providing insights into enzyme selectivity. nih.govnih.gov
On a process level, statistical methods like Response Surface Methodology (RSM) are powerful tools for optimizing reaction parameters. mdpi.com RSM allows researchers to efficiently study the effects of multiple variables (e.g., temperature, catalyst loading, substrate molar ratio) on the reaction yield, minimizing the number of required experiments. mdpi.com This approach has been successfully applied to optimize the enzymatic synthesis of various esters, and its application will be crucial for developing economically viable and efficient processes for 2-Ethylhexyl octadec-9-enoate. mdpi.com
Elucidation of Complex Reaction Networks
A deeper understanding of the reaction kinetics and mechanisms is fundamental to improving the synthesis of 2-Ethylhexyl octadec-9-enoate. Kinetic studies are essential for designing and scaling up industrial reactors. researchgate.netacs.org Research has focused on developing kinetic models for the esterification of oleic acid with various alcohols. These studies often reveal the order of the reaction with respect to each reactant and the catalyst, and determine key parameters like activation energy. mdpi.comresearchgate.netekb.eg
For enzymatic reactions, mechanistic models such as the Ping-Pong Bi-Bi mechanism are often employed to describe the reaction pathway. researchgate.net These models can account for phenomena such as substrate inhibition, which is a critical factor in optimizing reaction conditions. mdpi.comresearchgate.net Future research will focus on developing more comprehensive models that can accurately predict reaction rates and product distribution under a wide range of conditions, including in complex, multi-phase systems. This will enable better control over the reaction, minimizing the formation of by-products and maximizing the yield of the desired ester. acs.org
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Ethylhexyl octadec-9-enoate?
A factorial design approach is suitable for identifying critical variables (e.g., temperature, catalyst concentration, reaction time) influencing yield and purity. Pre-experimental designs (e.g., screening experiments) can narrow down variables before full optimization. For example, a 2^k factorial design allows systematic testing of interactions between variables . Rotating packed bed reactors, noted for enhancing mass transfer in esterification processes, could be adapted for scaling synthesis .
Q. How can analytical methods like HPLC or GC-MS be validated for quantifying 2-Ethylhexyl octadec-9-enoate in complex mixtures?
Method validation should include specificity (via spectral analysis), linearity (calibration curves across expected concentration ranges), and precision (reproducibility tests). For esters, derivatization techniques may improve GC-MS detection limits. Ensure reference standards are traceable to PubChem or CAS databases to avoid structural ambiguities .
Q. What safety protocols are critical when handling 2-Ethylhexyl octadec-9-enoate in laboratory settings?
Follow GHS guidelines for ester compounds: use fume hoods to minimize inhalation risks, wear nitrile gloves to prevent dermal exposure, and store away from oxidizers. Safety data sheets (SDS) for structurally similar esters (e.g., 2-Ethylhexyl 4-dimethylaminobenzoate) emphasize avoiding food/drug cross-contamination .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reactor design for 2-Ethylhexyl octadec-9-enoate production?
Multiphysics simulations can model fluid dynamics and heat transfer in reactors, such as rotating packed beds. Parameters like centrifugal force and packing density are critical for maximizing interfacial area and reaction efficiency. Coupling AI with COMSOL enables real-time adjustments to variables like flow rates, reducing experimental iterations .
Q. What statistical methods resolve contradictions in kinetic data for 2-Ethylhexyl octadec-9-enoate esterification?
Use ANOVA to compare datasets from replicated experiments, identifying outliers or systematic errors. If Arrhenius plots show nonlinearity, consider non-isothermal kinetic models (e.g., Vyazovkin method) or diffusion-limited mechanisms. Cross-validate results with in situ FTIR monitoring to track intermediate species .
Q. How do membrane separation technologies improve purification of 2-Ethylhexyl octadec-9-enoate from byproducts?
Nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da MWCO) selectively separate unreacted fatty acids or catalysts. Process parameters like transmembrane pressure and pH (to manipulate charge states) must be optimized. Pilot-scale studies should align with CRDC subclass RDF2050104 (membrane technologies) .
Q. What strategies mitigate batch-to-batch variability in 2-Ethylhexyl octadec-9-enoate synthesis?
Implement process analytical technology (PAT) for real-time monitoring (e.g., Raman spectroscopy for reaction progress). Statistical process control (SPC) charts can track critical quality attributes (CQAs) like ester content and acid value, triggering adjustments in feedstock ratios or mixing speeds .
Q. How can reaction mechanisms for 2-Ethylhexyl octadec-9-enoate formation be elucidated using isotopic labeling?
Deuterium or ^13C labeling of the octadec-9-enoic acid moiety can trace acyl transfer pathways. Analyze products via LC-MS/MS to distinguish between nucleophilic catalysis (e.g., enzyme-mediated) and acid-catalyzed mechanisms. Compare kinetic isotope effects (KIE) to validate proposed pathways .
Q. What are the challenges in scaling laboratory-grade synthesis of 2-Ethylhexyl octadec-9-enoate to pilot plants?
Key issues include heat management (exothermic esterification), solvent recovery, and catalyst leaching. Use CRDC subclass RDF2050103 (chemical engineering design) principles to simulate scalability. Pilot trials should test residence time distributions (RTD) to minimize side reactions .
Q. How do structural modifications of 2-Ethylhexyl octadec-9-enoate influence its physicochemical properties?
Vary the alkyl chain length (e.g., ethylhexyl vs. methylhexyl) or double bond position (e.g., octadec-9 vs. octadec-11) to study effects on viscosity, oxidation stability, and solubility. QSPR models correlate structural descriptors (e.g., logP, molar volume) with empirical data from DSC or rheometry .
Methodological Notes
- Data Presentation : Use IUPAC nomenclature consistently. For spectral data, include raw files (e.g., .jdx for NMR) in supplementary materials .
- Ethical Compliance : Adhere to FDA guidelines for non-medical chemicals; avoid claims about therapeutic uses .
- Collaborative Research : Align projects with CRDC categories (e.g., RDF2050107 for particle technology) to enhance funding eligibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
